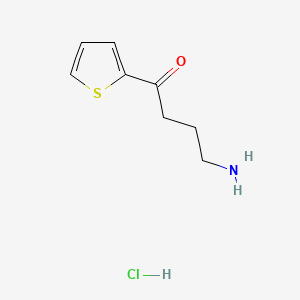
4-Amino-1-(thiophen-2-yl)butan-1-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-1-(thiophen-2-yl)butan-1-one hydrochloride is a chemical compound that features a thiophene ring, an amino group, and a butanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(thiophen-2-yl)butan-1-one hydrochloride typically involves the reaction of thiophene derivatives with appropriate reagents to introduce the amino and butanone groups. One common method involves the use of thiophene-2-carboxaldehyde, which undergoes a series of reactions including condensation, reduction, and amination to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-1-(thiophen-2-yl)butan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thiophene oxides, while reduction can produce alcohol derivatives .
Aplicaciones Científicas De Investigación
4-Amino-1-(thiophen-2-yl)butan-1-one hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is utilized in the development of materials with specific electronic properties .
Mecanismo De Acción
The mechanism of action of 4-Amino-1-(thiophen-2-yl)butan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-1-(thiophen-2-yl)butan-1-one hydrochloride: Similar structure but with a different position of the amino group.
Methiopropamine: Structurally related with a thiophene group and an alkyl amine substituent.
Thiothinone: A stimulant that is the beta-keto substituted analog of methiopropamine.
Uniqueness
4-Amino-1-(thiophen-2-yl)butan-1-one hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a thiophene ring with an amino and butanone group makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C8H12ClNOS |
|---|---|
Peso molecular |
205.71 g/mol |
Nombre IUPAC |
4-amino-1-thiophen-2-ylbutan-1-one;hydrochloride |
InChI |
InChI=1S/C8H11NOS.ClH/c9-5-1-3-7(10)8-4-2-6-11-8;/h2,4,6H,1,3,5,9H2;1H |
Clave InChI |
RIFYSPAGSKRPDP-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C(=O)CCCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



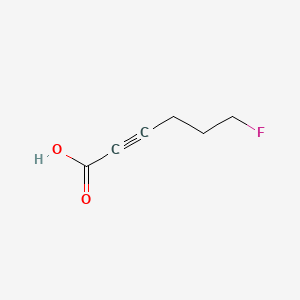
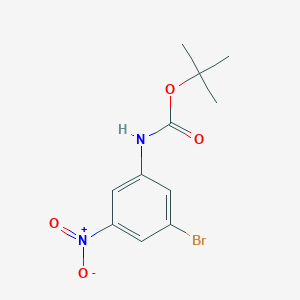

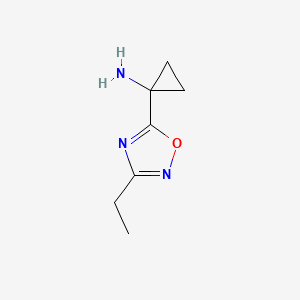
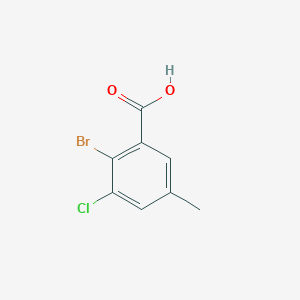



![(2R)-2-{[(tert-butoxy)carbonyl]amino}-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid](/img/structure/B13489023.png)


![2-[(2-methylcyclohexyl)amino]ethan-1-ol hydrochloride, Mixture of diastereomers](/img/structure/B13489029.png)

